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Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-35440 is a potent dual-action small molecule designed for the potential treatment of
inflammatory conditions such as dermatitis. Its mechanism of action involves the simultaneous
inhibition of 5-lipoxygenase (5-LOX) and antagonism of the histamine H1 receptor. This unique
pharmacological profile targets two key pathways involved in the inflammatory cascade. The
inhibition of 5-LOX reduces the production of leukotrienes, which are potent pro-inflammatory
mediators. Concurrently, blocking the histamine H1 receptor mitigates the effects of histamine,
a central mediator of allergic and inflammatory responses. These application notes provide a
comprehensive overview of the custom synthesis of UCB-35440, its pharmacological
properties, and detailed protocols for its characterization.

Chemical and Physical Properties
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Property Value

5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-
IUPAC Name (2-(4-((R)-(4-chlorophenyl)-phenyl-
methyl)piperazin-1-yl)ethoxy)benzamide

CAS Number 299460-62-1
Molecular Formula C31H34CINsOa4
Molecular Weight 576.09 g/mol
Appearance Solid

Solubility Soluble in DMSO

Pharmacological Data

UCB-35440 exhibits high affinity and inhibitory activity at its respective targets. The following
table summarizes its key in vitro pharmacological parameters.

Target Parameter Value
5-Lipoxygenase ICso 130 nM
Histamine H1 Receptor Ki 1.8 nM

Experimental Protocols
Custom Synthesis of UCB-35440

The synthesis of UCB-35440 involves a multi-step process. The following protocol is a general
guideline based on synthetic routes for similar benzamide and piperazine derivatives.
Researchers should adapt and optimize the conditions as needed.

Materials:
» Starting materials for the benzamide and piperazine moieties

» Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol)
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e Coupling reagents (e.g., SOClIz2)

o Catalysts (e.g., Palladium on carbon (Pd/C))

o Reagents for reduction and purification

Procedure:

Synthesis of the Benzamide Core:

o Activate the carboxylic acid of a suitable benzoic acid derivative using a standard coupling
reagent like thionyl chloride (SOCI2) in an inert solvent.

o React the activated acid with an appropriate amine to form the benzamide.

Synthesis of the Piperazine Moiety:

o Synthesize the chiral piperazine derivative through established methods, which may
involve asymmetric synthesis or resolution of a racemic mixture.

Coupling of the Benzamide and Piperazine Moieties:

o Couple the synthesized benzamide core with the piperazine moiety, typically through a
nucleophilic substitution reaction.

Introduction of the Butynyl Side Chain:

o Introduce the butynyl side chain containing the hydroxyurea functional group via a suitable
coupling reaction, such as a Sonogashira coupling.

Final Steps and Purification:

o Perform any necessary deprotection steps.

o Purify the final compound using column chromatography or recrystallization to achieve
high purity.
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o Characterize the final product using techniques such as *H NMR, 13C NMR, and mass
spectrometry to confirm its identity and purity.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of UCB-35440
against 5-lipoxygenase.

Materials:

Recombinant human 5-LOX enzyme

Arachidonic acid (substrate)

UCB-35440

Assay buffer (e.g., Tris-HCI buffer, pH 7.4)

Detection system (e.g., spectrophotometer or HPLC)

Procedure:

Prepare a stock solution of UCB-35440 in DMSO.

o Prepare serial dilutions of UCB-35440 in the assay buffer.

 In a microplate, add the 5-LOX enzyme and the different concentrations of UCB-35440.

 Incubate for a defined period at a controlled temperature to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding arachidonic acid.

 Incubate for a specific time.

o Stop the reaction (e.g., by adding a quenching solution).

e Measure the production of the 5-LOX product (e.g., leukotrienes) using a suitable detection
method.
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o Calculate the percentage of inhibition for each concentration of UCB-35440 and determine
the ICso value by fitting the data to a dose-response curve.

Histamine H1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of
UCB-35440 for the histamine H1 receptor.

Materials:

Cell membranes expressing the human histamine H1 receptor

Radioligand (e.g., [*H]-mepyramine)

UCB-35440

Assay buffer (e.g., phosphate buffer, pH 7.4)

Scintillation counter

Procedure:

Prepare a stock solution of UCB-35440 in DMSO.
o Prepare serial dilutions of UCB-35440 in the assay buffer.

 In a microplate, add the cell membranes, the radioligand at a fixed concentration, and the
different concentrations of UCB-35440.

e Incubate to allow the binding to reach equilibrium.

o Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
e Wash the filters to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the percentage of specific binding for each concentration of UCB-35440.
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e Determine the ICso value from the dose-response curve and calculate the Ki value using the
Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathways targeted by
UCB-35440.
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Caption: A simplified workflow for the custom synthesis of UCB-35440.
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5-Lipoxygenase Pathway

UCB-35440 Mechanism of Action
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requirements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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